molecular formula C3H7ClN4O B2812368 O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride CAS No. 2551118-69-3

O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride

Cat. No.: B2812368
CAS No.: 2551118-69-3
M. Wt: 150.57
InChI Key: FYLUOGMCRWVEFY-UHFFFAOYSA-N
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Description

O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine hydrochloride is a hydroxylamine derivative featuring a 1,2,4-triazole-substituted methyl group. The 1,2,4-triazole moiety is a nitrogen-rich heterocycle known for its hydrogen-bonding capabilities and prevalence in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

O-(1H-1,2,4-triazol-5-ylmethyl)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O.ClH/c4-8-1-3-5-2-6-7-3;/h2H,1,4H2,(H,5,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLUOGMCRWVEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride typically involves the reaction of 1H-1,2,4-triazole-5-carbaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amine derivatives .

Scientific Research Applications

O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine;hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxylamine group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine hydrochloride with structurally related hydroxylamine derivatives, focusing on substituent effects, synthesis, physical properties, and applications.

Structural Features and Substituent Effects

Compound Name Substituent Group Key Structural Attributes
O-(1H-1,2,4-Triazol-5-ylmethyl) derivative 1,2,4-Triazolylmethyl Heterocyclic N-atoms enable H-bonding, π-π stacking.
O-Pentafluorobenzyl derivative C₆F₅CH₂- Electron-withdrawing, bulky, enhances stability.
O-Cyclopropylmethyl derivative Cyclopropylmethyl Small, strained ring; potential metabolic stability.
O-Trifluoroethyl derivative CF₃CH₂- Electron-withdrawing, lipophilic.
O-Benzyl derivative C₆H₅CH₂- Aromatic, moderate steric bulk.

The 1,2,4-triazolylmethyl group distinguishes the target compound through its heterocyclic nature, which may enhance solubility in polar solvents and participation in coordination or biological interactions compared to purely aliphatic (e.g., trifluoroethyl) or aromatic (e.g., benzyl) analogs .

Physical and Chemical Properties

Compound Name CAS RN Molecular Weight Melting Point Storage Conditions Purity
O-Pentafluorobenzyl derivative 57981-02-9 249.56 215°C Room temperature >98.0%
O-Trifluoroethyl derivative - - 161–163°C 2–8°C -
O-(Trimethylsilylethyl) derivative 153502-27-3 - - - 100%
O-Cyclopropylmethyl derivative - - - - -

Key observations:

  • Melting Points: Electron-withdrawing groups (e.g., C₆F₅ in pentafluorobenzyl) correlate with higher melting points due to increased crystallinity .
  • Stability : The trifluoroethyl derivative’s low storage temperature (2–8°C) suggests hygroscopicity or thermal sensitivity, whereas the pentafluorobenzyl analog is stable at ambient conditions .

Q & A

Basic: What are the key considerations for synthesizing O-(1H-1,2,4-Triazol-5-ylmethyl)hydroxylamine hydrochloride?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with the formation of the triazole ring via cyclization of precursors (e.g., hydrazine derivatives with nitriles or carboxylic acids). Subsequent alkylation introduces the hydroxylamine group. For example, analogous compounds like O-(4-chlorobenzyl)hydroxylamine hydrochloride are synthesized by reacting substituted benzyl chlorides with hydroxylamine hydrochloride under basic conditions (e.g., Na₂CO₃) in an inert atmosphere . Key considerations include:

  • Reagent purity : Ensure hydroxylamine hydrochloride is anhydrous to avoid side reactions.
  • Temperature control : Maintain mild conditions (room temperature to 60°C) to prevent decomposition.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH) ensures high yields (70–85%) .

Basic: How can the structure of this compound be validated experimentally?

Methodological Answer:
Structural validation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the triazole ring (δ 7.5–8.5 ppm for triazole protons) and hydroxylamine-CH₂ linkage (δ 4.0–4.5 ppm).
  • Mass spectrometry (HRMS) : Molecular ion peaks [M+H]⁺ should match the theoretical molecular weight (e.g., ~195.6 g/mol).
  • X-ray crystallography : For single-crystal analysis, SHELX software is widely used for structure refinement .

Advanced: How do structural modifications (e.g., substituents on the triazole ring) influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic substitution and bioassays. For example:

  • Electron-withdrawing groups (e.g., Cl, F) on the triazole enhance stability and receptor binding affinity.
  • Bulkier substituents (e.g., tert-butyl) may improve lipophilicity but reduce solubility.
SubstituentBiological Activity (IC₅₀)Solubility (mg/mL)
-H12 µM25
-Cl8 µM18
-CF₃5 µM10

Data from analogous oxadiazole derivatives suggest similar trends .

Advanced: What experimental strategies address contradictory results in cytotoxicity assays?

Methodological Answer:
Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) with triplicate measurements.
  • Stability testing : Monitor compound integrity in cell culture media (e.g., HPLC analysis at 0, 6, 24 hours).
  • Control experiments : Use known inhibitors (e.g., doxorubicin) to validate assay sensitivity .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water (3:1) for high-purity crystals.
  • Column chromatography : Silica gel with gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 95:5) removes unreacted triazole precursors.
  • Ion-exchange chromatography : Useful for separating hydrochloride salts from neutral byproducts .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:
Mechanistic studies employ:

  • Kinetic isotope effects (KIE) : Replace H with D in reactive groups (e.g., NH₂ → ND₂) to identify rate-determining steps.
  • DFT calculations : Model transition states using Gaussian or ORCA software to predict regioselectivity in nucleophilic attacks.
  • Trapping intermediates : Use low-temperature NMR (-40°C) to detect short-lived species .

Advanced: What strategies optimize the compound’s bioavailability in preclinical studies?

Methodological Answer:

  • Salt selection : Hydrochloride salts improve aqueous solubility (e.g., 15–20 mg/mL at pH 7.4).
  • Prodrug design : Introduce ester groups to enhance membrane permeability, which are hydrolyzed in vivo.
  • Formulation : Use cyclodextrin complexes or liposomal encapsulation for sustained release .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

  • Accelerated stability testing : Store at 40°C/75% RH for 1–3 months; analyze degradation via HPLC.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor absorbance changes.
  • pH stability : Test in buffers (pH 1–10) to identify optimal storage pH (typically 4–6 for hydrochloride salts) .

Advanced: How does the compound interact with biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kd) to purified enzymes.
  • Isothermal titration calorimetry (ITC) : Quantify binding enthalpy (ΔH) and stoichiometry.
  • Molecular docking : Use AutoDock Vina to predict binding poses in the active site of target proteins (e.g., cytochrome P450) .

Advanced: How are computational methods integrated into experimental design for this compound?

Methodological Answer:

  • Virtual screening : Identify analogs with improved ADMET profiles using QSAR models (e.g., Schrödinger’s QikProp).
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers to predict tissue distribution.
  • Retrosynthetic planning : Use AI tools (e.g., Chematica) to optimize synthetic routes .

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